

Validating TIE2 Inhibition in Cells: A Comparative Guide to SB-633825 and Alternatives

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Compound of Interest

Compound Name: SB-633825

Cat. No.: B15541021

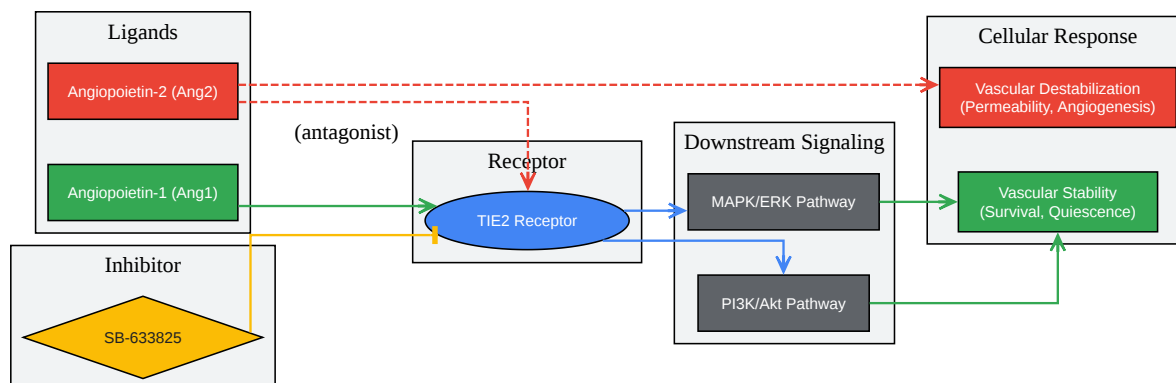
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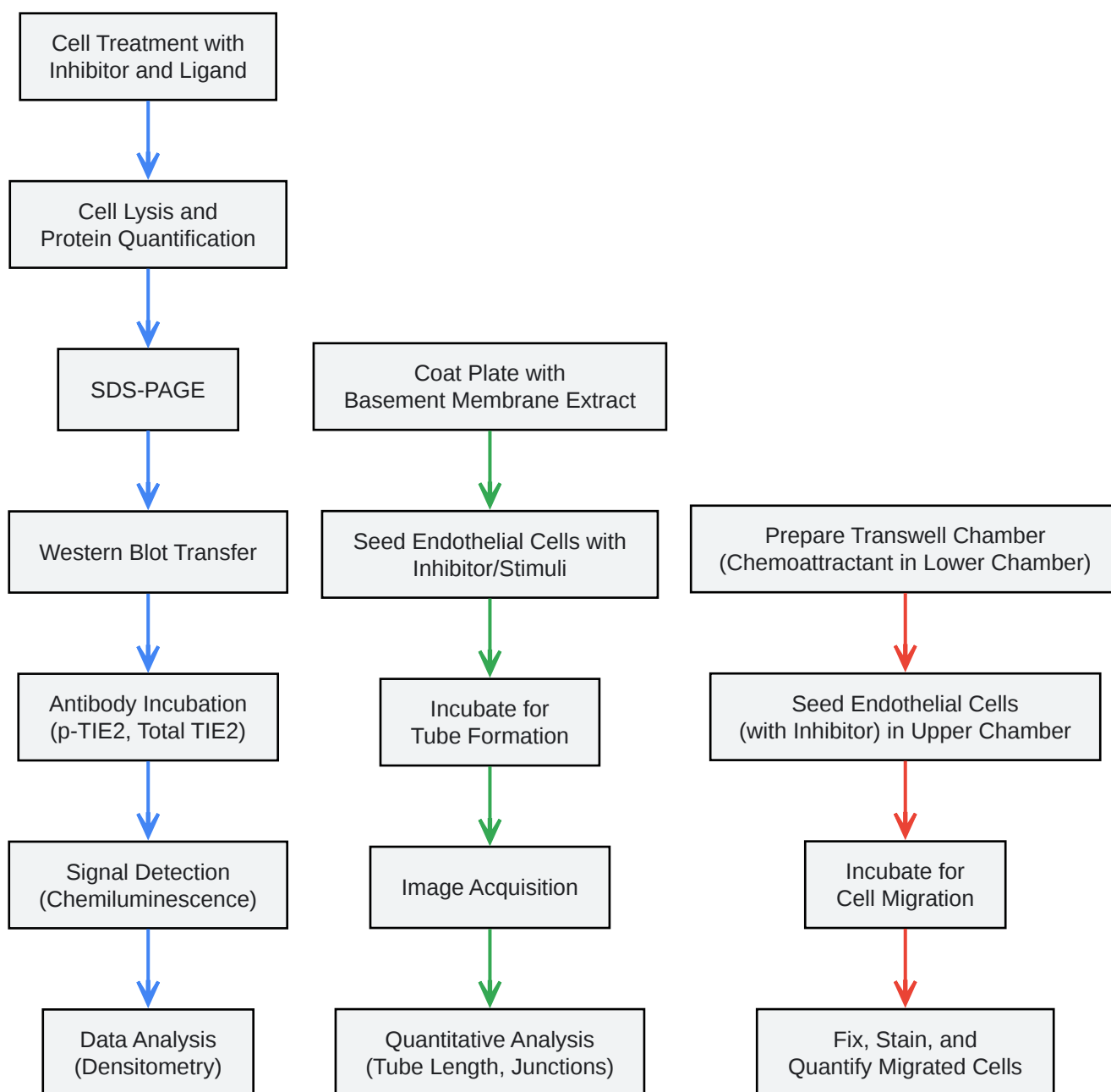
For Researchers, Scientists, and Drug Development Professionals

The TIE2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular homeostasis, angiogenesis, and inflammation. Dysregulation of the TIE2 signaling pathway is implicated in various pathologies, including cancer and retinal diseases, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of experimental data and methodologies for validating the inhibition of TIE2 in cellular models, with a focus on the potent inhibitor **SB-633825** and its alternatives.

TIE2 Signaling Pathway: A Brief Overview

The TIE2 signaling cascade is primarily activated by the ligand Angiopoietin-1 (Ang1), which promotes receptor phosphorylation and downstream signaling through pathways such as PI3K/Akt and MAPK/ERK. This activation leads to endothelial cell survival, vascular stabilization, and reduced permeability. Conversely, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, blocking Ang1-mediated TIE2 activation and promoting vascular destabilization. Small molecule inhibitors of TIE2, such as **SB-633825**, typically act as ATP-competitive antagonists, preventing receptor autophosphorylation and subsequent downstream signaling.





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